

Application Note: Analytical Characterization of 1,4-Dimethoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1,4-Dimethoxy-2-nitrobenzene

CAS No.: 89-39-4

Cat. No.: B146714

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Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4), also known as 2-nitrohydroquinone dimethyl ether, is a critical intermediate in the synthesis of redox-active pharmaceuticals, dyes, and pigments (specifically as a precursor to 2,5-dimethoxyaniline). Its characterization presents unique challenges due to the electronic push-pull effects of the electron-donating methoxy groups and the electron-withdrawing nitro group, which influence both spectroscopic signatures and chromatographic behavior.

This guide provides a definitive technical framework for the structural elucidation, purity profiling, and solid-state characterization of **1,4-Dimethoxy-2-nitrobenzene**. It moves beyond generic data to provide mechanistic insights into spectral interpretation and impurity formation.

Part 1: Physicochemical Profile

Property	Specification / Value	Context for Analysis
Molecular Formula		MW: 183.16 g/mol
Appearance	Yellow to orange crystalline solid	Color intensity often correlates with quinone impurities.
Melting Point	70 – 73 °C	Sharp endotherm in DSC; broadening indicates eutectic impurities.
Solubility	Soluble in CHCl ₃ , DMSO, Acetone, EtOH. Insoluble in H ₂ O.	Use ACN or MeOH for HPLC diluents; CDCl ₃ for NMR.
Electronic Character	Electron-rich ring deactivated by NO ₂	Susceptible to oxidative demethylation (quinone formation).

Part 2: Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (¹H NMR)

The

¹H NMR spectrum of **1,4-Dimethoxy-2-nitrobenzene** is distinct due to the asymmetric substitution pattern, creating an AMX spin system (or ABC depending on field strength) among the aromatic protons.

Diagnostic Assignments (400 MHz, CDCl₃)

):

- 7.38 ppm (d,

Hz, 1H, H-3): This proton appears as a doublet (or broad singlet) due to meta-coupling. It is the most deshielded aromatic proton due to the strong anisotropic and inductive deshielding of the ortho-nitro group.

- 7.11 ppm (dd, Hz, 1H, H-5): Appears as a doublet of doublets. It couples ortho to H-6 (large) and meta to H-3 (small).
- 7.05 ppm (d, Hz, 1H, H-6): Appears as a doublet. It is shielded relative to H-3 due to the ortho-methoxy group at C1 and lack of ortho-nitro influence.
- 3.91 ppm (s, 3H, OMe): Methoxy group at C4 (or C1, assignment interchangeable based on NOE).
- 3.81 ppm (s, 3H, OMe): Methoxy group at C1.

Expert Insight: The coupling constant

Hz is characteristic of ortho protons in electron-rich benzene rings. The fine splitting of H-3 (Hz) is a crucial purity check; loss of this resolution often indicates paramagnetic impurities (e.g., metallic residues from synthesis).

Infrared Spectroscopy (FT-IR)

The interplay between the methoxy and nitro groups creates specific diagnostic bands.

- Asymmetric NO
Stretch: ~1520–1535 cm
(Strong).
- Symmetric NO
Stretch: ~1340–1360 cm
(Strong).
- C-O-C (Ether) Stretch: ~1220–1280 cm

(Broad, Strong).

- Aromatic C=C: ~1580, 1610 cm

.

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (M

): m/z 183.

- Fragmentation Pathway:

- [M - NO

]

: Loss of nitro group (m/z 137).

- [M - CH

]

: Loss of methyl radical (m/z 168).

- [M - NO - CO]

: Complex rearrangement typical of ortho-nitroanisoles.

Part 3: Chromatographic Purity Profiling

Critical Impurities

Synthesis via nitration of 1,4-dimethoxybenzene typically yields the following impurities:

- 1,4-Dimethoxybenzene (Starting Material): Non-polar, elutes after the product in Reverse Phase (RP) if the nitro group significantly increases polarity, or before if

-

interactions dominate. Typically elutes after due to lack of the polar NO

- p-Benzoquinone derivatives: Formed via oxidative demethylation by HNO₃. These are often responsible for dark coloration.
- Dinitro species: 2,5-dinitro-1,4-dimethoxybenzene (from over-nitration).

HPLC Method Protocol

Objective: Separation of **1,4-Dimethoxy-2-nitrobenzene** from its precursor and oxidative byproducts.

Chromatographic Conditions:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer for peak shape).
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient:
 - 0-2 min: 20% B (Isocratic hold to elute polar quinones).
 - 2-15 min: 20%
80% B (Linear ramp).
 - 15-20 min: 80% B (Wash).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
- Temperature: 30 °C.

Self-Validating Logic: The nitro group induces a bathochromic shift. If the main peak does not show a UV spectrum distinct from the starting material (which absorbs purely in the UV), the

nitration failed. The product should be yellow, absorbing near 350-400 nm? No, usually nitro-aromatics have a tail into the visible, but

is often ~260-300 nm.

Part 4: Solid-State Characterization (DSC)

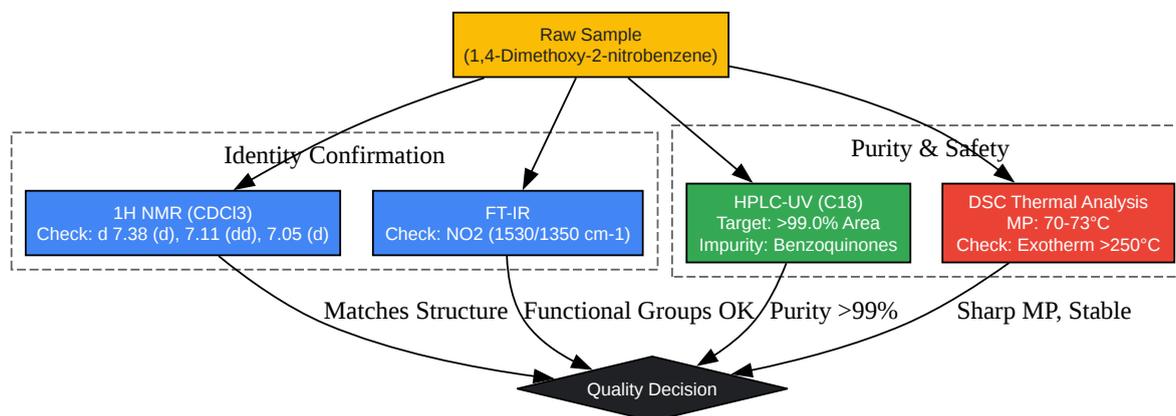
Protocol:

- Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]
- Pan: Aluminum, crimped (vented if decomposition is suspected, but hermetic for purity).
- Ramp: 10 °C/min from 30 °C to 300 °C.

Interpretation:

- Melting Endotherm: Onset at 70–73 °C. A depressed onset (< 69 °C) confirms soluble impurities (eutectic effect).
- Decomposition Exotherm: Nitro compounds are energetic. Expect a broad exotherm starting >250 °C.[2]
 - Safety Warning: Do not heat sealed pans of nitro compounds beyond 300 °C without knowing the decomposition energy.

Part 5: Visualized Analytical Workflow



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Figure 1: Integrated analytical workflow for the characterization of **1,4-Dimethoxy-2-nitrobenzene**.

Part 6: Experimental Protocols (SOPs)

Protocol A: HPLC Sample Preparation

- Weighing: Accurately weigh 10.0 mg of the sample into a 20 mL scintillation vial.
- Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes. The solid should dissolve instantly; if residue remains, filter through a 0.45 μm PTFE filter (Nylon is also acceptable).
- Dilution: Transfer 1.0 mL of the stock solution to an HPLC vial and dilute with 1.0 mL of Water (0.1% H

PO

).

- Note: Matching the initial mobile phase composition (50:50 ACN:Water) prevents peak distortion ("fronting") for early eluting impurities.

Protocol B: NMR Sample Preparation

- Solvent: Use CDCl₃

(Chloroform-d) with 0.03% TMS as internal standard.
- Concentration: Dissolve ~15 mg of sample in 0.6 mL of solvent.
- Filtration: If the solution appears cloudy (common if inorganic salts from nitration remain), filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Acquisition: Acquire at least 16 scans to resolve the

C satellites of the methoxy peaks, which serves as a good signal-to-noise benchmark.

References

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